molecular formula C14H12BrN3O2S B604657 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide CAS No. 326000-86-6

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Katalognummer: B604657
CAS-Nummer: 326000-86-6
Molekulargewicht: 366.23g/mol
InChI-Schlüssel: COZYMVNZIWUBEK-CAOOACKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromine atom, a hydroxyl group, a benzylidene moiety, a pyridinylsulfanyl group, and an acetohydrazide functional group

Eigenschaften

CAS-Nummer

326000-86-6

Molekularformel

C14H12BrN3O2S

Molekulargewicht

366.23g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H12BrN3O2S/c15-11-4-5-12(19)10(7-11)8-17-18-13(20)9-21-14-3-1-2-6-16-14/h1-8,19H,9H2,(H,18,20)/b17-8+

InChI-Schlüssel

COZYMVNZIWUBEK-CAOOACKPSA-N

SMILES

C1=CC=NC(=C1)SCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Introduction of the Pyridinylsulfanyl Group: The hydrazone intermediate is then reacted with 2-chloropyridine-1-thiol in the presence of a base such as potassium carbonate to introduce the pyridinylsulfanyl group.

    Final Acetohydrazide Formation: The resulting product is then treated with acetic anhydride to yield N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and hydroxyl group may participate in hydrogen bonding and halogen bonding interactions, while the pyridinylsulfanyl group can engage in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

  • N’-(5-chloro-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
  • N’-(5-fluoro-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
  • N’-(5-methyl-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide

Comparison: N’-(5-bromo-2-hydroxybenzylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The hydroxyl group also plays a crucial role in its chemical behavior, making it distinct from similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.